Comparative Synthetic Utility: Enabling Specific Heterocyclic Scaffolds
This compound serves as a direct and essential precursor for synthesizing specific classes of bioactive molecules, such as quinazoline derivatives, which are inaccessible using simpler analogs. For instance, the synthesis of Erlotinib, a clinically approved EGFR inhibitor, requires a key intermediate bearing an identical 4-amino-3-nitrobenzoate core for further elaboration. The target compound's methoxycarbonylmethylamino group is a masked form of this essential amine, allowing for selective deprotection and subsequent cyclization to form the quinazoline ring [1]. In contrast, an unsubstituted analog like Methyl 4-amino-3-nitrobenzoate would lack this specific handle and cannot be directly used in the same synthetic sequence, forcing a complete redesign of the route .
| Evidence Dimension | Synthetic utility as a precursor for quinazoline-based pharmaceuticals |
|---|---|
| Target Compound Data | Functionalized amino group (-NH-CH2-CO2Me) enabling direct, sequence-specific heterocyclization [1]. |
| Comparator Or Baseline | Methyl 4-amino-3-nitrobenzoate (CAS 3987-92-6): Simple amino group (-NH2). |
| Quantified Difference | Qualitative; the target compound enables a direct, published pathway, while the comparator requires additional, inefficient functionalization steps or is unsuitable. |
| Conditions | Synthetic route for Erlotinib key intermediates as described in patent literature [1]. |
Why This Matters
Procuring this specific compound is necessary to follow established, high-yielding synthetic routes to valuable drug candidates and their analogs, thereby saving development time and resources.
- [1] CN106916067B. Preparation method of erlotinib hydrochloride key intermediate. Google Patents. View Source
